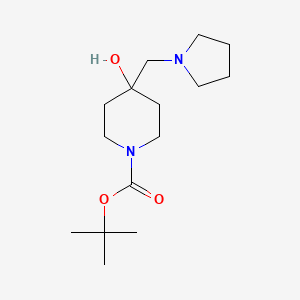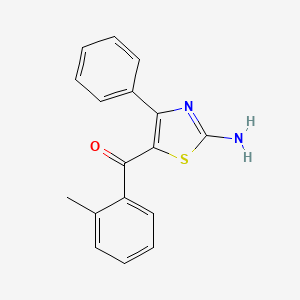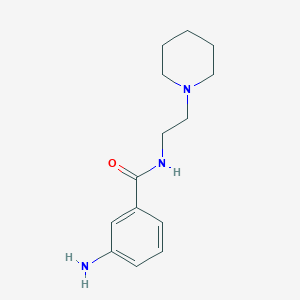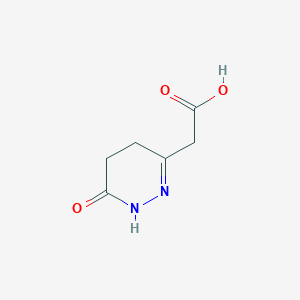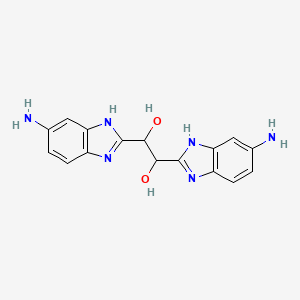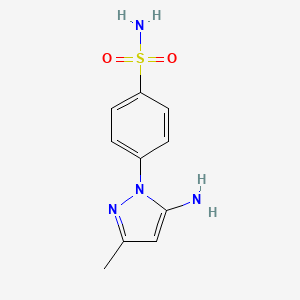
4-(5-Amino-3-methylpyrazol-1-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-(5-Amino-3-methylpyrazol-1-yl)benzenesulfonamide involves several steps. One common method includes the reaction of 4-chlorobenzenesulfonamide with 5-amino-3-methylpyrazole under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The mixture is then heated to a specific temperature to complete the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
4-(5-Amino-3-methylpyrazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
4-(5-Amino-3-methylpyrazol-1-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of carbonic anhydrase IX, which is overexpressed in many solid tumors.
Biology: The compound’s ability to inhibit specific enzymes makes it useful in studying enzyme functions and interactions.
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Industry: The compound’s properties make it suitable for use in various industrial processes, including the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-(5-Amino-3-methylpyrazol-1-yl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme that regulates pH in cells and is overexpressed in hypoxic tumor cells . By inhibiting CA IX, the compound disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis. This makes it a promising candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(5-Amino-3-methylpyrazol-1-yl)benzenesulfonamide include other benzenesulfonamide derivatives such as:
4-(4-Oxo-4,5-dihydrothiazol-2-yl)aminobenzenesulfonamide: Known for its enzyme inhibition properties.
4-(5-Amino-1H-pyrazol-1-yl)benzenesulfonamide: Another derivative with potential medicinal applications.
What sets this compound apart is its specific inhibition of CA IX, making it particularly useful in targeting hypoxic tumor cells.
Eigenschaften
Molekularformel |
C10H12N4O2S |
|---|---|
Molekulargewicht |
252.30 g/mol |
IUPAC-Name |
4-(5-amino-3-methylpyrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H12N4O2S/c1-7-6-10(11)14(13-7)8-2-4-9(5-3-8)17(12,15)16/h2-6H,11H2,1H3,(H2,12,15,16) |
InChI-Schlüssel |
FFTWJZFUZDBYJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)N)C2=CC=C(C=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyl-3-bromopyrrolo[2,3-c]pyridine](/img/structure/B13869883.png)



![tert-butyl N-[(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)amino]carbamate](/img/structure/B13869906.png)

